2-(4-Benzyl-1-piperazinyl)-N'-(4-fluorobenzylidene)acetohydrazide
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Overview
Description
2-(4-Benzyl-1-piperazinyl)-N’-(4-fluorobenzylidene)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a benzyl group and a fluorobenzylidene group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(4-fluorobenzylidene)acetohydrazide typically involves the reaction of 4-benzyl-1-piperazine with 4-fluorobenzaldehyde in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyl-1-piperazinyl)-N’-(4-fluorobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen atoms added to the structure.
Substitution: Substituted products where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
2-(4-Benzyl-1-piperazinyl)-N’-(4-fluorobenzylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(4-fluorobenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyl-1-piperazinyl)-N’-(4-chlorobenzylidene)acetohydrazide
- 2-(4-Benzyl-1-piperazinyl)-N’-(4-methylbenzylidene)acetohydrazide
- 2-(4-Benzyl-1-piperazinyl)-N’-(4-nitrobenzylidene)acetohydrazide
Uniqueness
2-(4-Benzyl-1-piperazinyl)-N’-(4-fluorobenzylidene)acetohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23FN4O |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23FN4O/c21-19-8-6-17(7-9-19)14-22-23-20(26)16-25-12-10-24(11-13-25)15-18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2,(H,23,26)/b22-14+ |
InChI Key |
GUQOFCNHINOVLI-HYARGMPZSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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